3,6-Dichloro-4-isopropylpyridazine

Catalog No.
S3253108
CAS No.
107228-51-3
M.F
C7H8Cl2N2
M. Wt
191.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-4-isopropylpyridazine

CAS Number

107228-51-3

Product Name

3,6-Dichloro-4-isopropylpyridazine

IUPAC Name

3,6-dichloro-4-propan-2-ylpyridazine

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.06

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3

InChI Key

JRZDBBCBIQEJLA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NN=C1Cl)Cl

solubility

not available

3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3) is a highly specialized, pre-functionalized heterocyclic building block essential for the commercial synthesis of thyroid hormone receptor beta (THR-β) agonists, most notably the FDA-approved NASH drug Resmetirom. Structurally, it features a pyridazine core with a precisely positioned C4-isopropyl group and two reactive C3/C6 chlorides. For procurement managers and process chemists, this compound represents a critical convergence point in API manufacturing: the bulky isopropyl group not only serves as an essential pharmacophore for receptor binding but also acts as a steric directing group during downstream nucleophilic aromatic substitution (SNAr). Procuring this intermediate at high purity (>99%) eliminates the need for hazardous, low-yielding late-stage alkylation steps, directly improving overall synthetic step economy, reducing the cost of goods (COGs), and ensuring compliance with stringent ICH impurity guidelines [1].

Attempting to substitute 3,6-dichloro-4-isopropylpyridazine with unhindered precursors like 3,6-dichloropyridazine or analogs with smaller alkyl groups fundamentally disrupts both the synthetic process and final API efficacy. In the critical Ullmann-type C-O coupling step with 4-amino-2,6-dichlorophenol, the bulky C4-isopropyl group is strictly required to sterically shield the adjacent C3-chloride, forcing regioselective attack at the C6-position[1]. Smaller alkyl groups fail to provide sufficient steric hindrance, resulting in near-statistical mixtures of regioisomers that are notoriously difficult to separate and drastically reduce the yield of the desired intermediate. Furthermore, attempting to build the pyridazine ring without the isopropyl group necessitates late-stage Grignard alkylation—a sequence plagued by low yields (<50%), hazardous organometallic handling, and the generation of hard-to-purge des-isopropyl impurities that risk regulatory rejection of the final API [2].

Regioselective Steric Shielding in Ullmann-Type C-O Coupling

During the synthesis of the diaryl ether core of Resmetirom, the nucleophilic attack of 4-amino-2,6-dichlorophenol must occur exclusively at the C6 position of the pyridazine ring. Quantitative process data demonstrates that the C4-isopropyl group in 3,6-dichloro-4-isopropylpyridazine provides critical steric shielding of the adjacent C3-chloride, directing the coupling to the C6-position with >95% regioselectivity and achieving isolated yields of up to 81% under optimized CuI/K2CO3 conditions [1]. In contrast, unhindered baselines like 3,6-dichloropyridazine offer no steric bias, resulting in competing attacks at both the C3 and C6 positions, which slashes the yield of any single regioisomer to ~50% and necessitates complex chromatographic purification [2].

Evidence DimensionRegioselectivity and isolated yield in C-O coupling
Target Compound Data3,6-Dichloro-4-isopropylpyridazine (81% yield, >95% regioselectivity for C6-attack)
Comparator Or Baseline3,6-Dichloropyridazine (~50% yield, poor regioselectivity)
Quantified Difference>30% absolute increase in target regioisomer yield due to C4-isopropyl steric shielding
ConditionsUllmann-type coupling with 4-amino-2,6-dichlorophenol, CuI catalyst, K2CO3, polar aprotic solvent (e.g., DMAC or DMSO) at 85-95 °C

High regioselectivity eliminates the need for costly and scale-limiting chromatographic separations, making metric-ton API manufacturing economically viable.

Elimination of Late-Stage Organometallic Alkylation

An alternative approach to forming the Resmetirom core involves constructing the diaryl ether first and introducing the isopropyl group later via a Grignard reaction (e.g., using isopropenylmagnesium bromide). However, this late-stage alkylation is highly inefficient, typically yielding <50% and requiring subsequent harsh oxidation steps [1]. Procuring pre-functionalized 3,6-dichloro-4-isopropylpyridazine bypasses this bottleneck entirely. By integrating the isopropyl group at the beginning of the sequence, process chemists eliminate the need for hazardous late-stage organometallic reagents, improving the overall convergent yield of the pyridazinone core by over 30% while significantly enhancing process safety and scalability [2].

Evidence DimensionYield and safety of isopropyl group installation
Target Compound DataPre-functionalized 3,6-dichloro-4-isopropylpyridazine (bypasses late-stage alkylation, supports >80% coupling yield)
Comparator Or BaselineLate-stage Grignard addition of isopropenylmagnesium bromide (<50% yield, requires hazardous reagents)
Quantified Difference>30% improvement in overall core formation yield and elimination of pyrophoric reagents
ConditionsCommercial-scale API route design vs. early medicinal chemistry discovery routes

Using the pre-functionalized building block drastically reduces the cost of goods (COGs) and removes critical safety hazards from the manufacturing floor.

Purity-Linked API Reproducibility and ICH Compliance

In the multi-step synthesis of THR-β agonists, early-stage impurities carry forward and become increasingly difficult to purge. Specifically, des-isopropyl or regioisomeric impurities present in crude starting materials exhibit similar polarities to the target intermediates and remain unreactive during downstream diazotization, leading to contamination of the final API [1]. Procuring 3,6-dichloro-4-isopropylpyridazine at >99% purity—achievable via optimized fractional distillation—ensures that these critical structural impurities are minimized upfront. Compared to using crude or in-situ generated mixtures, starting with a >99% pure isolated intermediate guarantees that the final crystalline Resmetirom meets stringent ICH purity limits (>99.5%) without requiring yield-destroying, repetitive late-stage recrystallizations [2].

Evidence DimensionDownstream API purity and purification burden
Target Compound Data>99% pure 3,6-dichloro-4-isopropylpyridazine (enables direct progression to ICH-compliant API)
Comparator Or BaselineCrude or lower-purity pyridazine mixtures (requires multiple late-stage MIBK/ethanol solvate purifications)
Quantified DifferenceEliminates the need for 2+ late-stage recrystallization cycles, preserving final API yield
ConditionsGMP manufacturing of Resmetirom, tracking des-isopropyl and regioisomeric impurities

High-purity procurement directly translates to higher final API yields and prevents regulatory rejection due to out-of-specification impurity profiles.

Commercial Manufacturing of Resmetirom (MGL-3196)

This compound is the indispensable starting material for the commercial-scale synthesis of Resmetirom, an FDA-approved therapeutic for non-alcoholic steatohepatitis (NASH). Its pre-installed isopropyl group and precise chlorination pattern enable a highly convergent, regioselective Ullmann coupling with 4-amino-2,6-dichlorophenol, forming the critical diaryl ether core while avoiding hazardous late-stage Grignard reactions [1].

Development of Next-Generation THR-β Agonists

Beyond Resmetirom, 3,6-dichloro-4-isopropylpyridazine serves as a privileged scaffold for discovering novel thyroid hormone receptor beta (THR-β) agonists. The C4-isopropyl group is a validated pharmacophore that optimally fills the hydrophobic binding pocket of the receptor. Medicinal chemists utilize this building block to rapidly generate libraries of analogs by varying the azauracil or phenolic substituents while maintaining the core receptor-binding motif[2].

Regioselective Heterocyclic Cross-Coupling Platforms

In advanced synthetic methodology and process development, this compound is utilized as a model substrate for sterically controlled cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig). The distinct steric environment created by the C4-isopropyl group allows process chemists to selectively functionalize the C6-chloride over the C3-chloride, providing a reliable platform for synthesizing complex, asymmetric pyridazine derivatives [3].

XLogP3

2.9

Dates

Last modified: 08-19-2023

Explore Compound Types